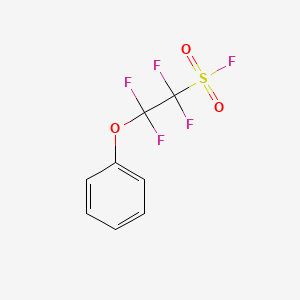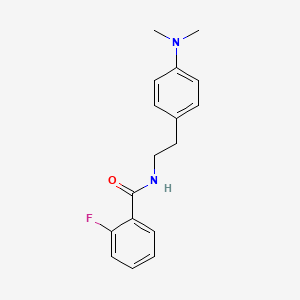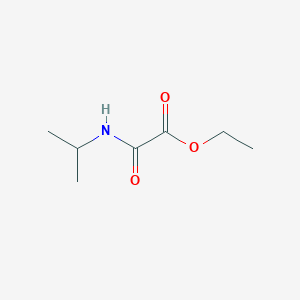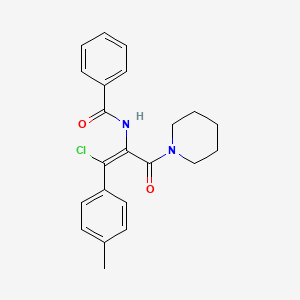
Fluorure de phénoxytétrafluoroéthanesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxytetrafluoroethanesulfonyl fluoride is a compound that is related to various research areas, including the synthesis of fluorinated compounds and their potential applications. The compound itself is not explicitly mentioned in the provided papers, but the research can be related to its chemical family, particularly in the context of fluorosulfonates and perfluoroalkylsulfonyl fluorides.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to create aryl fluorosulfonate intermediates, which can then be transformed into a broad range of aryl fluoride products under mild conditions . Another method for generating aryl fluorosulfates without direct handling of gaseous sulfuryl fluoride is presented, using 1,1'-sulfonyldiimidazole as a precursor in a two-chamber reactor . These methods are indicative of the synthetic approaches that could potentially be applied to the synthesis of phenoxytetrafluoroethanesulfonyl fluoride.
Molecular Structure Analysis
The molecular structure of compounds in the same family as phenoxytetrafluoroethanesulfonyl fluoride is characterized by the presence of sulfur bonded to carbon and an O-F moiety, as seen in trifluoromethanesulfonyl hypofluorite (CF3SO2OF) . The NMR spectrum of such compounds can provide insights into the electronic environment of the fluorine atoms, which is crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the deoxyfluorination of phenols , biodegradation of fluorosurfactants , and the generation of various anions and decomposition products in the presence of alkali metal fluorides . These reactions demonstrate the diverse chemical behavior of fluorosulfonates and their derivatives, which could be extrapolated to phenoxytetrafluoroethanesulfonyl fluoride.
Physical and Chemical Properties Analysis
The physical properties of compounds in the same family, such as trifluoromethanesulfonyl hypofluorite, include melting points and boiling points that are significantly low, indicating high volatility . The chemical properties include susceptibility to hydrolysis and thermal decomposition, leading to various products including gases and other fluorinated compounds . These properties are important for the handling and application of such compounds in different chemical contexts.
Applications De Recherche Scientifique
Capteurs chimiques fluorescents
Ce composé peut être utilisé dans la synthèse de capteurs chimiques fluorescents . Ces capteurs sont des outils puissants en chimie analytique pour la détection et la quantification des ions de métaux lourds et de transition dans des échantillons aqueux . Ils ont un large éventail d'applications dans le suivi environnemental et les domaines biomédicaux .
Surveillance environnementale
L'utilisation du composé dans les capteurs chimiques fluorescents permet une détection précise des contaminants dans l'environnement . Ceci est particulièrement utile pour surveiller la qualité de l'eau et évaluer la présence de métaux lourds et de transition toxiques .
Applications biomédicales
Dans le domaine biomédical, ces capteurs chimiques peuvent faciliter les avancées diagnostiques et thérapeutiques . Ils peuvent être utilisés pour détecter et quantifier les métaux biologiquement pertinents, ce qui présente un grand intérêt en raison de leurs impacts potentiels sur la santé .
Catalyse
Les fluorures de soufre(VI), tels que ce composé, ont connu une croissance remarquable dans les transformations catalytiques en chimie organique . Ils sont utilisés dans diverses stratégies catalytiques pour synthétiser et faire réagir les fluorures de S(VI) .
Synthèse de composés organiques
Le composé introduit un groupe fonctionnel qui est hydrolysablement stable, résistant à la chimie de réduction/oxydation et réagit sélectivement à l'atome de soufre . Cette stabilité et cette réactivité uniques en font un outil précieux dans la synthèse de composés organiques .
Inhibiteurs de protéases et sondes chimiques
Les fluorures de soufre(VI) sont brièvement réapparus dans la littérature dans les années 1960 en tant qu'inhibiteurs de protéases et sondes chimiques . Leurs propriétés uniques les rendent utiles dans ces applications .
Mécanisme D'action
Target of Action
Phenoxytetrafluoroethanesulfonyl fluoride, also known as 1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .
Biochemical Pathways
Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions . This interaction can lead to new activation methods and the synthesis of intriguing functional groups .
Pharmacokinetics
Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .
Result of Action
Sulfonyl fluorides are known for their diverse applications and their ability to engage with nucleophiles to create new activation methods .
Action Environment
The action of Phenoxytetrafluoroethanesulfonyl fluoride can be influenced by environmental factors. For instance, fluoride in the environment is a widespread concern due to its persistence . The presence of fluorine in products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYSLQVDANVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)



![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
